6-(3,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6-(3,4-Dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a triazoloquinazolinone derivative characterized by a fused tricyclic core consisting of a triazole and quinazoline ring system. Key structural features include:
- A methyl substituent at position 2, contributing to steric and electronic modulation of the core structure .
This compound belongs to a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly in anticancer, antimicrobial, and central nervous system (CNS) drug discovery .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-19-18-20-14-6-12(7-15(23)13(14)9-22(18)21-10)11-4-5-16(24-2)17(8-11)25-3/h4-5,8-9,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSCHJXHGOAJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a novel heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and other pharmacological activities based on diverse research findings.
- Molecular Formula : C18H18N4O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 878995-02-9
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to quinazolinones and triazoles. In particular, this compound has shown promising results against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several human cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound showed potent activity against MDA-MB-231 and MCF-7 cell lines with IC50 values lower than those of standard chemotherapeutics like etoposide .
- Lung Cancer : Effective against A549 non-small cell lung cancer cells, outperforming erlotinib in some assays .
The anticancer activity is believed to be mediated through the induction of apoptosis. Morphological changes indicative of apoptosis were observed via acridine orange/ethidium bromide staining and confirmed by flow cytometry analysis. Additionally, molecular docking studies suggested that the compound interacts favorably with the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .
Other Pharmacological Activities
Beyond anticancer properties, this compound may possess additional biological activities:
Case Studies
A notable study synthesized a series of quinazolinone derivatives linked to triazoles and evaluated their biological activity. The results indicated that compounds with methoxy groups significantly enhanced cytotoxicity against cancer cells compared to their counterparts lacking these groups. The presence of methoxy groups was critical in modulating the biological activity of these compounds .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|---|
| Anticancer | MDA-MB-231 | < 10 | Etoposide | Induces apoptosis |
| Anticancer | MCF-7 | < 10 | Etoposide | Induces apoptosis |
| Anticancer | A549 | < 15 | Erlotinib | Strong interaction with EGFR |
| Antimicrobial (potential) | Various Bacteria | TBD | N/A | Needs further investigation |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations in Activity and Reactivity
The biological and chemical profiles of triazoloquinazolinones are highly sensitive to substituent patterns. Below is a comparative analysis:
Key Observations :
- Methyl vs. Ethylsulfanyl : The methyl group at position 2 reduces steric hindrance compared to bulkier substituents like ethylsulfanyl, possibly favoring interactions with compact binding pockets .
- Chlorophenyl Substitution : Chlorine atoms (e.g., in 9-(4-chlorophenyl) analogs) increase electrophilicity, correlating with anticancer activity through DNA intercalation or kinase inhibition .
Key Findings :
- The target compound’s synthesis lacks optimized catalytic systems, resulting in moderate yields compared to NGPU- or CuI-catalyzed routes .
- Reaction Time : Newer catalysts like NGPU reduce synthesis time by 80–90%, highlighting opportunities for improving the target compound’s production efficiency .
Q & A
Q. Q1: What are the optimal synthetic routes for 6-(3,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with aldehydes or ketones, followed by functionalization of the triazole-quinazoline core. Key steps include:
- Condensation : Use of glacial acetic acid or propanol-2 as solvents with catalytic acid (e.g., H₂SO₄) under reflux (2–24 hours, nitrogen atmosphere) .
- Catalyst selection : For example, NGPU catalysts improve yields (up to 40–50%) compared to traditional methods .
- Purification : Recrystallization from methanol or ethanol ensures high purity.
Critical parameters : Temperature (reflux vs. ambient), solvent polarity, and catalyst type significantly impact reaction efficiency and by-product formation.
Q. Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies hydrogen environments (e.g., δ 7.99 ppm for aromatic protons) and carbon frameworks. For example, methoxy groups (-OCH₃) appear as singlets at δ ~3.8–4.0 ppm .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., m/z = 321 [M+1] for analogous triazoloquinazolines) .
- X-ray crystallography : Resolves stereochemical ambiguities in fused ring systems .
Q. Q3: What preliminary biological screening methods are recommended for assessing its pharmacological potential?
Answer:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Test against targets like 14-α-demethylase (CYP51) for antifungal activity using fluorometric assays .
Advanced Research Questions
Q. Q4: How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known triazoloquinazoline targets (e.g., CYP51, EGFR kinases) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. For example, methoxy and triazole groups often form hydrogen bonds with active-site residues .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to refine predictions .
Q. Q5: How do structural modifications (e.g., substituent variations) affect biological activity and pharmacokinetics?
Answer:
- Substituent effects :
- Methoxy groups : Enhance lipophilicity (logP) and membrane permeability but may reduce solubility .
- Halogenated aryl groups : Improve binding affinity (e.g., 4-chlorophenyl derivatives show 2x higher antifungal activity) .
- Pharmacokinetic profiling :
- ADME : Use in silico tools (e.g., SwissADME) to predict absorption (e.g., >80% intestinal absorption) and CYP450 metabolism .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., demethylation or glucuronidation) .
Q. Q6: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Answer:
- Source analysis : Verify purity (>95% by HPLC) and stereochemical consistency (e.g., enantiomer ratios) .
- Assay standardization : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 6-(2-furyl)-substituted derivatives) to identify trends .
Q. Q7: What strategies optimize the compound’s stability under varying environmental conditions?
Answer:
- Degradation studies :
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >180°C for crystalline forms) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Formulation : Encapsulation in liposomes or cyclodextrins improves aqueous solubility and shelf life .
Q. Q8: How do researchers design comparative studies to evaluate this compound against existing triazoloquinazoline derivatives?
Answer:
- Structural analogs : Compare with compounds like 9-(4-chlorophenyl)-2-(2-methoxyphenyl) derivatives to assess substituent effects .
- Biological endpoints : Use standardized assays (e.g., MIC for antifungals, IC₅₀ for anticancer activity) .
- Data normalization : Express activity relative to positive controls (e.g., fluconazole for antifungals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
